molecular formula C11H16N2O4 B13180657 Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Cat. No.: B13180657
M. Wt: 240.26 g/mol
InChI Key: VLTGZMWSTQZUCQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the methoxypyridine ring .

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can be compared with other similar compounds, such as:

  • Ethyl 3-amino-4-hydroxy-4-(6-methoxypyridin-2-yl)butanoate
  • Mthis compound
  • Propyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and applications. This compound is unique due to its specific combination of functional groups and its potential for diverse applications .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-5-4-6-8(13-7)16-2/h4-6,9-10,14H,3,12H2,1-2H3

InChI Key

VLTGZMWSTQZUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=NC(=CC=C1)OC)O)N

Origin of Product

United States

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